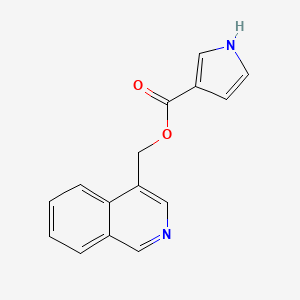

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C15H12N2O2/c18-15(12-5-6-16-8-12)19-10-13-9-17-7-11-3-1-2-4-14(11)13/h1-9,16H,10H2 |

InChI Key |

VPRKKGOJEFYRBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2COC(=O)C3=CNC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of isoquinoline derivatives with pyrrole carboxylates. One common method includes the reaction of isoquinoline-4-carboxaldehyde with pyrrole-3-carboxylic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate has garnered attention for its potential as a lead compound in drug discovery. Its biological activities suggest applications in treating various diseases, particularly cancers and neurological disorders.

Key Applications:

- Antitumor Activity: Compounds with isoquinoline and pyrrole moieties have shown promise as cytotoxic agents. Research indicates that derivatives of this compound can inhibit tumor growth and may serve as effective anticancer therapies .

- Neurological Disorders: The structural characteristics of isoquinoline derivatives often correlate with neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .

The biological activity of this compound is attributed to its interaction with various biological targets. Studies have demonstrated its ability to bind to specific proteins involved in disease pathways.

Mechanisms of Action:

- Topoisomerase Inhibition: Compounds related to this compound have been identified as topoisomerase inhibitors, which are crucial for DNA replication and repair, thus playing a role in cancer treatment .

- Modulation of Protein Kinases: The compound has been explored for its potential to modulate the activity of protein kinases, which are key regulators in cell signaling pathways associated with cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions that simplify the process of generating structurally diverse derivatives. These derivatives can be tailored for enhanced biological activity or specificity towards certain targets.

Synthesis Overview:

- One-Pot Reactions: Recent studies have optimized conditions for synthesizing pyrrole derivatives that retain essential functional groups necessary for biological activity .

- Structure–Activity Relationships (SAR): Understanding the SAR has led to the identification of key modifications that enhance the efficacy and selectivity of these compounds against specific cancer cell lines .

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Pyrazine and Bromo Substituents (): The bromo and pyrazine groups in Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate introduce steric hindrance and electronic effects distinct from isoquinoline-based analogs.

- Phenylsulfonyl Derivatives () : Ethyl 4-methyl-2-((phenylsulfonyl)methyl)-1H-pyrrole-3-carboxylate exhibits a lipophilic phenylsulfonyl group, which may enhance membrane permeability but complicate purification (e.g., low melting point, 104–107°C).

- Hydroxyethyl Substituent () : Methyl 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylate has a polar hydroxyethyl group, reducing molecular weight (169.18 g/mol) and likely improving aqueous solubility.

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties

Insights :

- Regiochemical Effects : The position of the phenylsulfonyl group (C2 vs. C5) significantly alters NMR profiles. For example, the C2-substituted analog shows a singlet at δ 9.00 (pyrrole NH), while the C5-substituted compound exhibits a downfield shift (δ 8.76) due to electronic effects .

- Purification Challenges : The oily nature of the C5-substituted derivative () contrasts with the solid C2 analog, highlighting the impact of substituent placement on physical state.

Biological Activity

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is a compound that has garnered attention in pharmacology and medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound combines an isoquinoline moiety with a pyrrole-3-carboxylate structure. The isoquinoline component is known for its diverse biological activities, while the pyrrole structure is often associated with various pharmacological properties. This compound's unique arrangement of functional groups contributes to its potential applications in medicinal chemistry, particularly in targeting specific biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against various cancer cell lines and microbial pathogens. Initial studies have shown promising therapeutic potential, although the specific mechanisms of action are still under investigation.

Antitumor Activity

Several studies have focused on the antitumor properties of compounds containing isoquinoline and pyrrole moieties. For instance, in vitro assays demonstrated that derivatives similar to this compound exhibit cytotoxic effects on tumor cells.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | SH-4 melanoma | 44.63 ± 3.51 | 3.83 |

| Control (Cisplatin) | SH-4 melanoma | 18.2 | 0.38 |

These results suggest that this compound may induce apoptosis and cause cell cycle arrest, particularly in S-phase cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

These findings indicate that the compound could be effective against common bacterial infections, with specific structural features contributing to its bioactivity .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest interactions with specific molecular targets involved in cancer cell proliferation and microbial resistance mechanisms.

Binding Affinity Studies

Interaction studies have assessed the compound's binding affinity to various biological targets, which is crucial for determining its therapeutic viability. These studies typically involve:

- Receptor Binding Assays : Evaluating how well the compound binds to specific receptors associated with cancer growth.

- Transporter Inhibition : Investigating the inhibition of monocarboxylate transporters (MCTs), which play a role in tumor metabolism .

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

- Case Study on Antitumor Efficacy : A study involving various cancer cell lines indicated that compounds similar to this compound showed significant antiproliferative effects, particularly in melanoma cells.

- Antimicrobial Efficacy : Another study tested the compound against multiple bacterial strains and found substantial inhibition of growth, suggesting its potential as an antibacterial agent.

Q & A

Q. What synthetic methodologies are commonly employed for Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate, and what intermediates are critical in its preparation?

The synthesis typically involves coupling isoquinoline derivatives with pyrrole carboxylates. For example, ethyl 4-(isoquinolin-8-ylmethyl)-3-methyl-1H-pyrrole-2-carboxylate (a structural analog) is synthesized via nucleophilic substitution or ester activation using reagents like DCC (dicyclohexylcarbodiimide) . Key intermediates include activated esters (e.g., benzoyl chlorides) and substituted pyrroles. Reaction optimization may require anhydrous solvents (e.g., dichloromethane) and controlled pH to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS) are critical. In analogous compounds, NMR signals for ester groups (δ ~4.2 ppm for –OCH2CH3), aromatic protons (δ ~6.3–8.5 ppm), and isoquinoline/pyrrole ring systems are diagnostic . ESIMS data (e.g., m/z 295.4 for ethyl 4-(isoquinolin-8-ylmethyl) derivatives) confirm molecular weight and fragmentation patterns .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structural analogs (e.g., pyrrole derivatives with acute toxicity categories) suggest precautions: use fume hoods, wear PPE (gloves, lab coats), and avoid inhalation/dermal contact. Refer to Safety Data Sheets (SDS) of similar compounds for hazard classification (e.g., Category 4 acute toxicity) .

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of this compound synthesis?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) . Molecular dynamics simulations can also model solvent effects on reaction yields .

Q. How should researchers resolve contradictions in biological activity data between structurally similar pyrrole carboxylates?

Systematic comparative studies are essential. For instance, ethyl 3-cyclopropylpyrazole derivatives show varying kinase inhibition based on substituents (e.g., fluorine vs. methoxy groups) . Control variables like purity (via HPLC), stereochemistry, and assay conditions (e.g., cell line specificity) to isolate structure-activity relationships. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What purification strategies address challenges in isolating this compound due to polarity or solubility?

Recrystallization (e.g., methanol or ethanol) is effective for polar analogs, as demonstrated in purifying 4-aroyl-3-sulfonylpyrroles . For highly nonpolar variants, silica gel chromatography with gradient elution (hexane/ethyl acetate) separates by polarity. Solubility can be improved using dimethylformamide (DMF) or dichloromethane during synthesis .

Q. What mechanistic insights guide the regioselective functionalization of the pyrrole ring in this compound?

Substituent effects and electronic distribution dictate regioselectivity. For example, electron-withdrawing groups (e.g., ester at C3) direct electrophilic substitution to C2/C5 positions. Steric hindrance from the isoquinoline moiety may further influence reactivity. Kinetic studies (e.g., time-resolved NMR) and Hammett plots can quantify these effects .

Methodological Notes

- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via DFT) to confirm structural assignments .

- Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify robust conditions .

- Contradiction Management : Maintain detailed reaction logs (e.g., solvent batches, humidity) to trace variability in yields or activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.